N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207004-58-7
VCID: VC7204913
InChI: InChI=1S/C23H25N3O4S2/c1-17-4-3-5-19(16-17)25-11-13-26(14-12-25)32(28,29)21-10-15-31-22(21)23(27)24-18-6-8-20(30-2)9-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C23H25N3O4S2
Molecular Weight: 471.59

N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

CAS No.: 1207004-58-7

Cat. No.: VC7204913

Molecular Formula: C23H25N3O4S2

Molecular Weight: 471.59

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide - 1207004-58-7

Specification

CAS No. 1207004-58-7
Molecular Formula C23H25N3O4S2
Molecular Weight 471.59
IUPAC Name N-(4-methoxyphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C23H25N3O4S2/c1-17-4-3-5-19(16-17)25-11-13-26(14-12-25)32(28,29)21-10-15-31-22(21)23(27)24-18-6-8-20(30-2)9-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Standard InChI Key CAMFTIGZAGEJEG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC

Introduction

Synthesis Pathways

The synthesis of compounds similar to N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves:

  • Formation of the Thiophene Core: Thiophene derivatives are often synthesized via cyclization reactions involving sulfur sources and dicarbonyl compounds.

  • Attachment of the Piperazine Unit: Piperazine derivatives can be introduced through nucleophilic substitution or condensation reactions.

  • Sulfonamide Formation: The sulfonamide group is added via reaction with sulfonyl chlorides in the presence of a base.

  • Final Coupling: The methoxyphenyl group and carboxamide functionality are introduced through amidation or esterification reactions.

Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to improve yields and reduce reaction times.

Potential Applications

Compounds with similar structures have been investigated for:

  • Anticancer Activity: Sulfonamide derivatives often exhibit cytotoxicity against tumor cell lines by inhibiting enzymes like carbonic anhydrases.

  • Antimicrobial Properties: Piperazine-containing molecules are known for their antibacterial and antifungal activities.

  • Neurological Applications: Piperazine derivatives can interact with neurotransmitter systems, potentially acting as antidepressants or antipsychotics.

Mechanism of Action

The biological activity of this compound may arise from:

  • Binding to specific protein targets (e.g., enzymes or receptors).

  • Disruption of cellular processes through interaction with DNA or membranes.

Spectroscopic Data

Characterization would involve:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Detects functional groups like sulfonamides and carboxamides.

Computational Studies

In silico methods such as molecular docking could predict binding affinities to biological targets, aiding in drug design efforts.

Research Outlook

Further studies are needed to:

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Optimize its structure for enhanced activity through structure-activity relationship (SAR) studies.

  • Explore its potential as a lead compound in drug discovery programs targeting cancer, infectious diseases, or neurological disorders.

This compound represents a promising candidate for further research due to its complex structure and potential bioactivity.

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